molecular formula C16H12ClN3O2 B10997535 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide

6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide

Cat. No.: B10997535
M. Wt: 313.74 g/mol
InChI Key: XFDQADRGROESNI-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a chemical research reagent belonging to the privileged 4-hydroxyquinoline-3-carboxamide scaffold. This structural class is recognized in medicinal chemistry for its diverse pharmacological potential and is a key template for developing multi-target agents . While specific biological data for this exact analogue is limited in the public domain, its core structure is closely related to advanced compounds investigated for inhibiting Plasmodium falciparum translation elongation factor 2 (PfEF2), a novel mechanism for antimalarial drug discovery . Furthermore, structurally similar N-substituted-4-hydroxy-2-quinolone-3-carboxamides demonstrate significant antiproliferative activity in vitro against human cancer cell lines, including epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116), suggesting its value in oncology research . The quinoline-4-carboxamide core also shows promise in other research areas, such as lipoxygenase (LOX) inhibition for inflammation studies and cannabinoid receptor 2 (CB2R) binding . This product is intended for research purposes by qualified scientists. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

6-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H12ClN3O2/c17-10-4-5-14-12(7-10)15(21)13(9-19-14)16(22)20-8-11-3-1-2-6-18-11/h1-7,9H,8H2,(H,19,21)(H,20,22)

InChI Key

XFDQADRGROESNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Quinoline Core Formation via Cyclocondensation

The quinoline backbone is typically synthesized through a modified Knorr quinoline synthesis or Friedländer annulation . For example, 6-chloro-4-hydroxyquinoline-3-carboxylic acid serves as a key intermediate, synthesized via cyclocondensation of substituted anilines with β-keto esters under acidic conditions. A representative protocol involves:

  • Reacting 4-chloroaniline with ethyl 3-oxobutanoate in polyphosphoric acid at 120°C for 6 hours to yield 6-chloro-4-hydroxyquinoline-3-carboxylate .

  • Hydrolysis of the ester group using NaOH/EtOH to produce the free carboxylic acid.

Carboxamide Bond Formation

The final step couples the carboxylic acid with pyridin-2-ylmethanamine using coupling agents. 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are widely employed:

  • 6-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 equiv) is activated with CDMT (1.2 equiv) and N-methylmorpholine (2.0 equiv) in dichloromethane (DCM) at room temperature.

  • Pyridin-2-ylmethanamine (1.5 equiv) is added, and the mixture stirred for 12–24 hours, yielding the target compound after purification by column chromatography (silica gel, 5% MeOH/DCM).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent systems : Ethanol/DMF mixtures enhance solubility of intermediates, while DCM optimizes coupling efficiency.

  • Temperature : Cyclocondensation proceeds optimally at 120°C, whereas amide coupling requires ambient conditions to prevent epimerization.

Catalytic and Stoichiometric Enhancements

  • Zinc chloride (10 mol%) accelerates cyclization steps, improving yields from 59% to 80%.

  • Excess amine (1.5–2.0 equiv) ensures complete conversion during amidation, with EDC/HOBt reducing racemization compared to carbodiimide-alone systems.

Industrial-Scale Production Strategies

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adaptations include:

  • Microreactor systems for precise control of exothermic cyclization steps.

  • High-throughput screening to identify optimal catalysts (e.g., ZnCl₂ vs. FeCl₃) and solvent combinations.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): Key signals include δ 8.96 (s, quinoline H-2), 8.39 (d, pyridine H-6), and 11.06 ppm (s, carboxamide NH).

  • HRMS : Calculated for C₁₆H₁₃ClN₃O₂ [M+H]⁺: 314.0695; Found: 314.0692.

Purity Assessment

  • HPLC : ≥98% purity achieved using a C18 column (MeCN/H₂O gradient, 0.1% TFA).

Comparative Analysis of Synthetic Approaches

ParameterLaboratory-ScaleIndustrial-Scale
Yield 65–75%82–88%
Reaction Time 18–24 hours4–6 hours (flow reactors)
Catalyst ZnCl₂ (10 mol%)Heterogeneous Ni catalysts
Solvent Waste 200 L/kg product50 L/kg product

Challenges and Mitigation Strategies

  • Chlorine Substituent Reactivity : Competitive side reactions during amidation are minimized using low-temperature coupling (0–5°C) and bulky base additives (e.g., diisopropylethylamine).

  • Hydroxy Group Protection : Transient protection with trimethylsilyl chloride prevents undesired O-alkylation during quinolone synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can bind to microbial enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Pyridine Substituent Variations

The pyridin-2-ylmethyl group in the target compound differs from other pyridine-linked derivatives:

  • N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide () replaces the pyridin-2-ylmethyl with a pyridin-3-yl group and a 2-hydroxyphenylamide.
  • 4-Hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide () introduces a 2-oxo group and a propyl chain, which may affect conformational flexibility and metabolic stability.

Heterocycle Modifications

Replacing quinoline with cinnoline (a benzene-pyridazine fused system) alters electronic properties. For instance, 6-chloro-4-hydroxy-N-(2-pyridyl)-cinnoline-3-carboxamide () shares similar substituents but exhibits distinct immunomodulatory effects due to cinnoline’s reduced aromaticity compared to quinoline.

Structural and Functional Comparison Table

Compound Name Substituents Molecular Formula Key Biological Activity Reference
6-Chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide 6-Cl, 4-OH, pyridin-2-ylmethyl C₂₁H₁₅ClN₄O Not explicitly reported (inferred receptor modulation)
(R)-7-Chloro-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide 7-Cl, 6-OCH₃, pyridin-2-ylethylamino C₁₈H₁₇ClN₄O₂ Antimicrobial activity (structure-activity relationship inferred)
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloroquinoline-3-carboxamide (52) 6-Cl, adamantyl group Not provided CB2 inverse agonist (49% of control [³⁵S]-GTPγS binding)
4-Hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide 2-oxo, 1-propyl, 6-methylpyridinyl C₁₉H₂₀N₄O₃ Potential solubility modifications due to oxo group
6-Chloro-4-hydroxy-N-(2-pyridyl)-cinnoline-3-carboxamide 6-Cl, 4-OH, cinnoline core Not provided Immunomodulatory activity

Key Research Findings

  • Chlorine Position: The 6-chloro substitution in quinoline derivatives is associated with inverse agonist activity at CB2 receptors, while 8-chloro analogs retain agonist profiles .
  • Hydroxyl Group Advantage : The 4-hydroxy group in the target compound likely improves aqueous solubility compared to methoxy or alkyl-substituted analogs, enhancing bioavailability .

Biological Activity

6-Chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties, antibacterial effects, and overall pharmacological significance.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chloro group and a pyridinylmethyl moiety. Its chemical structure can be represented as follows:

C15H13ClN2O3\text{C}_{15}\text{H}_{13}\text{ClN}_2\text{O}_3

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives, including 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Notably:

  • Cell Lines Tested : Human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116).
  • IC50 Values : Certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 3.3 µM to 50.9 µM against HCT-116 cells .

These results indicate that modifications to the quinoline structure can enhance its efficacy against cancer cells, suggesting a structure-activity relationship (SAR) that may guide future drug development.

Antibacterial Activity

The antibacterial properties of 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide have also been explored. The compound demonstrated activity against various Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis75 µg/mL
Enterococcus faecalis125 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, especially in combating resistant strains .

The mechanism by which 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide exerts its biological effects involves interaction with key molecular targets. For anticancer activity, it has been shown to bind to the phosphatidylinositol 3-kinase (PI3Kα), a crucial component in cancer cell signaling pathways. Docking studies indicated that the compound occupies the PI3Kα binding site effectively, engaging with critical residues necessary for its enzymatic function .

Case Studies

  • Anticancer Efficacy : A study involving multiple derivatives of quinolone carboxamides demonstrated that certain structural modifications could significantly enhance their anticancer properties. The most potent compounds were identified through both in vitro assays and computational docking studies, confirming their potential as therapeutic agents against colorectal cancer .
  • Antibacterial Screening : In another investigation, the antibacterial activity of various quinoline derivatives was assessed against multiple bacterial strains. The results indicated that compounds with specific substitutions showed improved efficacy compared to standard antibiotics, highlighting their potential for further development in antibiotic therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide, and how can purity be ensured?

  • Methodology : Start with a condensation reaction between 2-chloroquinoline-3-carboxaldehyde derivatives and pyridin-2-ylmethylamine. Use catalysts like zinc chloride (ZnCl₂) to facilitate cyclization, as demonstrated in analogous quinoline-carboxamide syntheses . Purify via recrystallization from ethanol/DMF mixtures, monitoring yield (69–80%) and purity using HPLC (>95%) . For intermediates, employ column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate).

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carboxamide NH signals (δ ~10.5 ppm). Compare with calculated shifts using computational tools like ACD/Labs .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • Antiproliferative Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination over 48–72 hours. Include positive controls like doxorubicin .
  • Apoptosis Induction : Perform Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network?

  • Methodology : Grow single crystals via slow evaporation in DMSO/water. Collect diffraction data (e.g., Cu-Kα radiation, 100 K) and refine using SHELXL . Analyze intermolecular interactions (e.g., C–H⋯N bonds) with Mercury CSD 2.0, focusing on packing patterns (e.g., centroid–centroid distances ~3.7 Å) .

Q. What computational strategies predict target binding modes and selectivity?

  • Methodology : Perform molecular docking (AutoDock Vina) against targets like HDAC4 or p38 MAP kinase, using crystal structures from the PDB. Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with ICReDD’s quantum chemical reaction path searches to optimize ligand conformations .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodology : Synthesize analogs with substitutions at the 6-chloro or pyridine positions. Test for cytotoxicity and compare with parent compound. For example, replace the pyridinylmethyl group with furfuryl or tolyl moieties to assess steric/electronic effects on activity .

Q. How should contradictory cytotoxicity data across cell lines be addressed?

  • Methodology :

  • Assay Optimization : Standardize culture conditions (e.g., serum concentration, passage number).
  • Mechanistic Profiling : Use RNA-seq to identify differential gene expression in resistant vs. sensitive lines.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance (p < 0.05) across replicates .

Q. What methods assess metabolic stability and CYP450 interactions?

  • Methodology : Incubate the compound with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clₜₙₜ). Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .

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